molecular formula C14H10Br2N6O B12561572 N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea CAS No. 265646-77-3

N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea

Cat. No.: B12561572
CAS No.: 265646-77-3
M. Wt: 438.08 g/mol
InChI Key: HNCHAANFUMUUOD-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea: is a synthetic organic compound characterized by the presence of bromine atoms and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea typically involves the reaction of 4-bromoaniline with 4-bromo-2-(2H-tetrazol-5-yl)phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms, resulting in the formation of debrominated products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidized derivatives of the tetrazole ring.
  • Debrominated urea derivatives.
  • Substituted urea compounds with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the tetrazole ring.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug design and development, particularly as a scaffold for the synthesis of pharmacologically active compounds.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    N-(4-Chlorophenyl)-N’-[4-chloro-2-(2H-tetrazol-5-yl)phenyl]urea: Similar structure but with chlorine atoms instead of bromine.

    N-(4-Fluorophenyl)-N’-[4-fluoro-2-(2H-tetrazol-5-yl)phenyl]urea: Contains fluorine atoms, offering different electronic properties.

Uniqueness:

  • The presence of bromine atoms in N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea imparts distinct reactivity and potential biological activity compared to its chlorine and fluorine analogs.
  • The tetrazole ring enhances the compound’s ability to form stable complexes with metal ions and biological targets.

Properties

CAS No.

265646-77-3

Molecular Formula

C14H10Br2N6O

Molecular Weight

438.08 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C14H10Br2N6O/c15-8-1-4-10(5-2-8)17-14(23)18-12-6-3-9(16)7-11(12)13-19-21-22-20-13/h1-7H,(H2,17,18,23)(H,19,20,21,22)

InChI Key

HNCHAANFUMUUOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)Br

Origin of Product

United States

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